BenchChemオンラインストアへようこそ!

N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(methylthio)benzamide

Structure-Activity Relationship Regioisomer selectivity Medicinal chemistry

N-(4-(4-Chlorophenyl)thiazol-2-yl)-4-(methylthio)benzamide (CAS 896349-67-0) is a synthetic, small-molecule thiazole-benzamide hybrid (molecular formula C₁₇H₁₃ClN₂OS₂; MW 360.87) in which a 4-chlorophenyl-substituted thiazole is linked via an amide bridge to a 4-methylthiobenzamide moiety. The N-(thiazol-2-yl)-benzamide scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated ligandability across diverse target classes including Cys-loop receptors, protein kinases, succinate dehydrogenase, and adenosine receptors.

Molecular Formula C17H13ClN2OS2
Molecular Weight 360.87
CAS No. 896349-67-0
Cat. No. B2746798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-chlorophenyl)thiazol-2-yl)-4-(methylthio)benzamide
CAS896349-67-0
Molecular FormulaC17H13ClN2OS2
Molecular Weight360.87
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H13ClN2OS2/c1-22-14-8-4-12(5-9-14)16(21)20-17-19-15(10-23-17)11-2-6-13(18)7-3-11/h2-10H,1H3,(H,19,20,21)
InChIKeyLQSNVQZVXCACNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-Chlorophenyl)thiazol-2-yl)-4-(methylthio)benzamide (CAS 896349-67-0): Compound Class and Procurement Context


N-(4-(4-Chlorophenyl)thiazol-2-yl)-4-(methylthio)benzamide (CAS 896349-67-0) is a synthetic, small-molecule thiazole-benzamide hybrid (molecular formula C₁₇H₁₃ClN₂OS₂; MW 360.87) in which a 4-chlorophenyl-substituted thiazole is linked via an amide bridge to a 4-methylthiobenzamide moiety . The N-(thiazol-2-yl)-benzamide scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated ligandability across diverse target classes including Cys-loop receptors, protein kinases, succinate dehydrogenase, and adenosine receptors [1]. This compound is not a marketed drug but is available through multiple chemical suppliers as a research-grade small molecule for hit discovery, lead optimization, and chemical biology probe development. Users evaluating this compound for procurement typically compare it against regioisomeric variants (e.g., 3-methylthio vs. 4-methylthio benzamide), analogs with alternative 4-aryl-thiazole substitution, and benzothiazole-fused counterparts.

Why Thiazole-Benzamide Analogs Cannot Be Treated as Interchangeable: N-(4-(4-Chlorophenyl)thiazol-2-yl)-4-(methylthio)benzamide Differentiation Basis


Within the N-(thiazol-2-yl)-benzamide chemotype, even minor structural perturbations produce substantial shifts in target engagement and biological readout. A comprehensive SAR study of 61 analogs at the Zinc-Activated Channel (ZAC) demonstrated that potency varied by orders of magnitude depending on substitution pattern; only a few analogs achieved low-micromolar IC₅₀ values, while the majority were essentially inactive [1]. The specific combination of a 4-chlorophenyl group at the thiazole 4-position and a 4-methylthio (–SCH₃) substituent at the benzamide para-position produces a unique electronic and steric profile that cannot be replicated by the 3-methylthio regioisomer, the ethoxy-phenyl analog (CAS 896350-78-0), the benzothiazole variant (CAS 896348-27-9), or the unsubstituted thiazole parent (CAS 896355-23-0). Substituting the –SCH₃ group for a more oxidized –SO₂R (sulfonyl) congener alters hydrogen-bonding capacity and metabolic susceptibility, while replacement of the 4-chlorophenyl with non-halogenated aryl groups changes π-stacking geometry with aromatic binding-site residues. These structure-driven differences translate into discrete selectivity and potency fingerprints, making inter-compound substitution without experimental validation a scientifically unsound procurement decision [2].

N-(4-(4-Chlorophenyl)thiazol-2-yl)-4-(methylthio)benzamide: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Regioisomeric Differentiation: 4-Methylthio vs. 3-Methylthio Benzamide Substitution in N-(4-(4-Chlorophenyl)thiazol-2-yl)-benzamide Analogs

The target compound bears the methylthio substituent at the benzamide 4-position (para), whereas its closest commercially available regioisomer, N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(methylthio)benzamide, places the –SCH₃ group at the 3-position (meta). In the broader N-(thiazol-2-yl)-benzamide SAR landscape, the position of electron-donating substituents on the benzamide ring is a critical determinant of target affinity: an SAR investigation of 61 analogs at ZAC revealed that even subtle changes in benzamide substitution pattern produced marked differences in antagonist potency, with only a minority of analogs achieving IC₅₀ values in the 1–3 μM range, while most positional isomers were substantially less active or inactive at 30–100 μM concentrations [1]. The para-(4-)methylthio orientation in the target compound presents the sulfur lone pairs in a distinct vector relative to the amide carbonyl compared with the meta-(3-) arrangement, which can differentially engage hydrogen-bond donors or metal-ion coordination sites in target binding pockets. Class-level inference: 4-methylthio-substituted benzamides have demonstrated interaction with kinase active sites (e.g., CK2 and GSK3β) and zinc-binding motifs that are sensitive to the geometry of sulfur presentation .

Structure-Activity Relationship Regioisomer selectivity Medicinal chemistry Hit-to-lead optimization

Thiazole Core Differentiation: 4-(4-Chlorophenyl)thiazole vs. 4-Chlorobenzo[d]thiazole vs. Unsubstituted Thiazole

The target compound features a monocyclic thiazole ring with a 4-(4-chlorophenyl) substituent. Three structurally proximal comparator scaffolds are available: (i) the benzothiazole analog N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide (CAS 896348-27-9), in which the thiazole is fused to a benzene ring, increasing π-surface area and lipophilicity; (ii) the unsubstituted thiazole parent 4-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide (CAS 896355-23-0), which lacks the 4-aryl group entirely; and (iii) the 4-(4-ethoxyphenyl) variant (CAS 896350-78-0), where the chlorine is replaced by an ethoxy donor. In the ZAC antagonist study, substitution at the thiazole 4-position was found to be essential for activity: the lead compound 1 (bearing a 4-methyl-5-methylester thiazole) and optimized analog TTFB (4-tert-butyl thiazole) both required specific 4-substitution for low-micromolar potency [1]. The 4-chlorophenyl group confers a distinct combination of electron-withdrawing inductive effect (–I) and hydrophobic character (ClogP contribution), which the ethoxy analog (electron-donating, +M effect) does not match. Furthermore, the monocyclic thiazole in the target compound offers a different dihedral angle between the thiazole and benzamide planes compared with the planar benzothiazole system, affecting molecular shape and target complementarity. Direct comparative antifungal data for the thiazol-2-ylbenzamide scaffold demonstrate that specific thiazole substitution patterns produce EC₅₀ values ranging from 0.65 mg/L to >54 mg/L against phytopathogenic fungi, highlighting the functional consequences of thiazole-core modifications [2].

Thiazole scaffold comparison Benzothiazole vs. thiazole Fragment-based screening Chemical probe selectivity

Class-Level Potency Benchmarking: N-(Thiazol-2-yl)-benzamide Analogs at the Zinc-Activated Channel (ZAC)

The N-(thiazol-2-yl)-benzamide chemotype has been pharmacologically validated as the first and currently only known class of selective Zinc-Activated Channel (ZAC) antagonists [1]. In a systematic SAR campaign, 61 commercially available N-(thiazol-2-yl)-benzamide analogs were functionally characterized at ZAC expressed in Xenopus oocytes. The lead compound 1 [2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester] and optimized analog TTFB [N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide] exhibited IC₅₀ values of 1–3 μM against Zn²⁺- and H⁺-evoked ZAC currents. Critically, the majority of tested analogs displayed substantially weaker or negligible antagonist activity, with only 2 of 61 analogs achieving sub-10 μM potency. TTFB was further demonstrated to be highly selective for ZAC over related Cys-loop receptors (5-HT₃A, α3β4 nAChR, α1β2γ2S GABAₐ, and glycine receptors), showing no significant agonist, antagonist, or modulatory activity at 30 μM at any off-target receptor [1]. While the target compound [N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(methylthio)benzamide] was not explicitly included in the published 61-compound panel, its structural features—specifically the 4-chlorophenyl thiazole substitution and 4-methylthio benzamide motif—place it within the active chemical space defined by this SAR study. The 4-chlorophenyl group provides hydrophobic bulk and electron withdrawal analogous to the 5-bromo-2-chloro substitution in lead compound 1, while the 4-methylthio group offers a distinct electronic profile compared with the 3-fluoro substitution in TTFB, suggesting potential for differential ZAC potency and selectivity.

Zinc-Activated Channel Cys-loop receptor Ion channel pharmacology Allosteric modulation

Antifungal Activity Class Benchmark: Thiazol-2-ylbenzamide Derivatives as Succinate Dehydrogenase Inhibitors (SDHIs)

The thiazol-2-ylbenzamide scaffold has been recently validated as a novel chemotype for succinate dehydrogenase inhibitor (SDHI) fungicides. In a 2024 study, a series of thiazol-2-ylbenzamide derivatives were evaluated for in vitro and in vivo antifungal activity against five plant pathogenic fungi [1]. The most potent analogs, 3B (EC₅₀ = 0.72 mg/L against Sclerotinia sclerotiorum) and 4B (EC₅₀ = 0.65 mg/L against S. sclerotiorum), exhibited efficacy comparable to or superior to the commercial SDHIs thifluzamide (EC₅₀ = 1.08 mg/L) and boscalid (EC₅₀ = 0.78 mg/L). Against Rhizoctonia solani, compounds 3B (EC₅₀ = 0.87 mg/L) and 4B (EC₅₀ = 1.08 mg/L) outperformed boscalid (EC₅₀ = 2.25 mg/L). In vivo rice-leaf protection assays confirmed that 3B (86.8% protection) and 4B (85.3% protection) were comparable to thifluzamide (88.5%). Molecular docking and SDH enzymatic inhibition assays confirmed the mechanism of action [1]. The target compound shares the core thiazol-2-ylbenzamide architecture with this validated SDHI series; its 4-chlorophenyl and 4-methylthio substituents represent distinct vectors for SDH binding-site interaction relative to the substituted-benzimidoyl chloride and benzamide modifications explored in the published series. Acute oral toxicity testing in Apis mellifera indicated low bee toxicity for the lead compounds, suggesting a favorable safety profile for the chemotype [1].

Antifungal agrochemicals Succinate dehydrogenase inhibitor Plant pathogenic fungi Crop protection

Oxidation-State Differentiation: Methylthio (–SCH₃) vs. Sulfonyl (–SO₂R) Benzamide Substitution in 4-(4-Chlorophenyl)thiazole Analogs

The target compound carries a reduced methylthio (–SCH₃, thioether) substituent at the benzamide 4-position. Two commercially available analogs replace this with oxidized sulfonyl groups: N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide and N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide. The oxidation state of sulfur fundamentally alters electronic properties: the thioether (–S(II)–) is a weak hydrogen-bond acceptor and a moderate hydrophobic group (Hansch π ≈ 0.61 for –SCH₃), while the sulfonyl (–SO₂–, S(VI)) is a strong dual hydrogen-bond acceptor and polar surface area contributor (tPSA increment ~17 Ų per –SO₂– vs. ~0 Ų for –S–) . In drug discovery contexts, thioether-to-sulfonyl oxidation is a well-precedented metabolic pathway mediated by cytochrome P450s and flavin-containing monooxygenases, meaning that the target compound may serve as a metabolic precursor (or prodrug form) relative to its sulfonyl counterparts. The reduced thioether form typically exhibits higher membrane permeability due to lower polar surface area but may be more susceptible to oxidative metabolism, whereas the sulfonyl form offers enhanced aqueous solubility and metabolic stability at the potential cost of reduced passive permeability. These divergent ADME properties mean that selection between the methylthio and sulfonyl analogs should be guided by the intended experimental system (e.g., cell-based vs. biochemical assay, in vitro vs. in vivo) .

Sulfur oxidation state Metabolic stability Hydrogen-bond acceptor Prodrug design

Adenosine Receptor Ligand Class Evidence: N-(Thiazol-2-yl)-benzamide Affinity at A₂ₐ Receptor

The N-(thiazol-2-yl)-benzamide scaffold has been patented and pharmacologically characterized as a ligand class for adenosine receptors, particularly the A₂ₐ subtype [1]. BindingDB-curated data for a series of N-(thiazol-2-yl)-benzamide derivatives demonstrate that specific substitution patterns yield high-affinity A₂ₐ receptor ligands: 4-(3,3-dimethyl-butyrylamino)-3,5-difluoro-N-(thiazol-2-yl)-benzamide (CHEMBL1671936) shows Kᵢ = 5.9 nM, while 3-chloro-4-(3,3-dimethyl-butyrylamino)-5-methyl-N-(thiazol-2-yl)-benzamide (CHEMBL1671937) exhibits Kᵢ = 32 nM, both measured by displacement of [³H]-ZM241385 from human A₂ₐ receptors expressed in High Five cells [2]. The target compound, bearing a 4-methylthio benzamide and 4-(4-chlorophenyl)thiazole, represents a structurally simplified analog within this pharmacophore space. The 4-chlorophenyl group on the thiazole ring may occupy a lipophilic pocket analogous to the substituted-benzamide motifs in the high-affinity ligands, while the 4-methylthio group provides a distinct electronic and steric signature at a position that tolerates diverse substitution (including chloro, fluoro, and acylamino groups in the reported series). This class-level evidence positions the target compound as a potential adenosine receptor ligand scaffold for hit-finding campaigns, with the caveat that direct affinity measurements for this specific compound have not been reported in the peer-reviewed literature.

Adenosine A2A receptor GPCR ligand Neurological disorders Radioligand binding

Evidence-Based Application Scenarios for N-(4-(4-Chlorophenyl)thiazol-2-yl)-4-(methylthio)benzamide (CAS 896349-67-0) in Scientific Research and Industrial Procurement


Zinc-Activated Channel (ZAC) Pharmacology: Chemical Probe Development Using the N-(Thiazol-2-yl)-benzamide Chemotype

The N-(thiazol-2-yl)-benzamide scaffold is the only validated selective antagonist chemotype for ZAC, a poorly understood Cys-loop receptor [1]. The target compound, with its 4-chlorophenyl thiazole and 4-methylthio benzamide substitution, represents a structurally novel entry within this pharmacologically defined series. As demonstrated by the published SAR, only a small fraction (~3%) of N-(thiazol-2-yl)-benzamide analogs achieve low-micromolar ZAC antagonism, and both thiazole 4-substitution and benzamide substitution are critical activity determinants [1]. Researchers should evaluate the target compound in ZAC-expressing Xenopus oocyte TEVC assays at concentrations of 0.3–100 μM, benchmarking against the published leads 1 and TTFB (IC₅₀ 1–3 μM). The target compound's distinct 4-chlorophenyl/4-methylthio substitution profile may yield differentiated potency, selectivity, or allosteric mode of action compared with the 5-bromo-2-chloro/3-fluoro series.

Agrochemical SDHI Fungicide Lead Discovery: Thiazol-2-ylbenzamide as a Privileged Antifungal Scaffold

The thiazol-2-ylbenzamide core has demonstrated SDHI fungicide activity comparable to commercial standards (thifluzamide, boscalid), with EC₅₀ values in the sub-1 mg/L range against Sclerotinia sclerotiorum and Rhizoctonia solani [2]. The target compound's 4-chlorophenyl/4-methylthio combination offers a differentiated substitution vector for SDH binding-site exploration. In vitro screening should employ mycelial growth inhibition assays against a panel of phytopathogenic fungi (V. mali, S. sclerotiorum, B. cinerea, R. solani, T. viride), with commercial SDHIs as positive controls. In vivo efficacy can be assessed using rice-leaf protection assays at 100–200 mg/L. The low bee toxicity observed for the chemotype supports its suitability for agricultural fungicide development [2].

Adenosine A₂ₐ Receptor Hit Identification: Fragment-Based Screening with Minimally Substituted N-(Thiazol-2-yl)-benzamides

The target compound represents a relatively simple, fragment-like N-(thiazol-2-yl)-benzamide (MW 360.87, 2 rotatable bonds) with potential for adenosine A₂ₐ receptor binding, as evidenced by the broader class SAR where N-(thiazol-2-yl)-benzamides achieve Kᵢ values as low as 5.9 nM at human A₂ₐ [3]. Its 4-methylthio benzamide substitution is distinct from the acylamino and halogen patterns in the high-affinity leads, offering a new chemical starting point. Screening via [³H]-ZM241385 competitive displacement in A₂ₐ-expressing cell membranes is recommended, with hit confirmation at related adenosine subtypes (A₁, A₂b, A₃) to assess selectivity. The compound's structural simplicity facilitates subsequent parallel chemistry for rapid SAR expansion.

Kinase Inhibitor Screening: 4-Methylthiobenzamide as a Zinc-Binding or Allosteric Kinase Modulator Motif

4-Methylthiobenzamide-containing compounds have demonstrated interactions with kinase targets including CK2 and GSK3β, where the methylthio group may participate in zinc-chelation or hydrophobic pocket occupancy within the kinase active site or allosteric regulatory domains . The target compound's thiazole-amide linkage provides conformational rigidity that may favor specific kinase binding modes. A broad-panel kinase screen (e.g., 50–100 kinase panel at 1–10 μM) is warranted, with follow-up dose-response profiling (IC₅₀ determination) against primary hits and counterscreening against structurally unrelated kinases to establish selectivity. Comparison with the 3-methylthio regioisomer and sulfonyl-oxidized analogs would clarify the role of sulfur geometry and oxidation state in kinase inhibition.

Quote Request

Request a Quote for N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.